1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
Description
The compound 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione is a structurally complex spiro heterocycle combining oxazinoquinoline and pyrimidine-dione moieties. Key structural features include:
- A spiro junction at position 5 of the oxazinoquinoline and position 5' of the pyrimidine-dione, creating a rigid three-dimensional framework.
- The nitro group at position 8 likely enhances electron-withdrawing effects, while the thioxo group at position 2' may modulate hydrogen-bonding interactions or redox activity .
Properties
CAS No. |
696607-26-8 |
|---|---|
Molecular Formula |
C18H20N4O5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-ethyl-3-methyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-4,6-dione |
InChI |
InChI=1S/C18H20N4O5S/c1-3-20-16(24)18(15(23)19(2)17(20)28)9-11-8-12(22(25)26)4-5-13(11)21-6-7-27-10-14(18)21/h4-5,8,14H,3,6-7,9-10H2,1-2H3 |
InChI Key |
PHOPZJRCRZXCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This approach leverages a one-pot assembly of the spirocyclic framework via condensation of three components:
-
8-Nitro-1,2,3,4-tetrahydroquinoline-3-carboxamide (quinoline precursor).
-
Ethyl 3-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4,6-dione (pyrimidine precursor).
-
Cyclohexanone (spiro-ring-forming agent).
Procedure
-
Quinoline Activation : The quinoline precursor is generated via nitration of 1,2,3,4-tetrahydroquinoline-3-carboxamide using HNO₃/H₂SO₄ at 0–5°C.
-
Cyclocondensation : A mixture of the nitroquinoline (1 equiv), pyrimidine-dione (1.2 equiv), and cyclohexanone (1.5 equiv) is refluxed in DMF with ZnCl₂ (10 mol%) for 6–8 hours.
-
Work-Up : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Key Data
Mechanistic Insight : ZnCl₂ facilitates imine formation between the quinoline’s amide and cyclohexanone, followed by nucleophilic attack from the pyrimidine’s thioxo group to form the spiro junction.
Stepwise Assembly via Dearomatization and Alkylation
Reaction Design
This method involves sequential construction of the quinoline and pyrimidine moieties, followed by spirocyclization.
Procedure
-
Quinoline Synthesis :
-
Pyrimidine Synthesis :
-
Spirocyclization :
Key Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | AcONO₂/AcOH, 40°C | 72% | |
| Oxazine Formation | Ethylene glycol/PTSA, MW | 68% | |
| Pyrimidine Synthesis | Ethanol/K₂CO₃, reflux | 85% | |
| Spirocyclization | Sc(OTf)₃, 80°C | 58% |
Advantage : Superior control over regiochemistry compared to one-pot methods.
1,4-Dipolar Cycloaddition Approach
Reaction Design
This route employs a zwitterionic intermediate generated from a quinoline-derived aldehyde and dimethyl acetylenedicarboxylate (DMAD), which undergoes cycloaddition with a pyrimidine dipolarophile.
Procedure
-
Zwitterion Formation : 8-Nitro-1,2,3,4-tetrahydroquinoline-3-carbaldehyde reacts with DMAD in toluene at 25°C to generate a 1,4-dipolar species.
-
Cycloaddition : The zwitterion reacts with ethyl 3-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4,6-dione in HFIP at 120°C for 24 hours.
-
Reduction : The intermediate is reduced with NaBH₃CN in THF to finalize the tetrahydroquinoline structure.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Dipolarophile | Pyrimidine-dione | |
| Solvent | HFIP | |
| Cycloaddition Yield | 52% | |
| Reduction Yield | 89% |
Limitation : Moderate yield due to competing side reactions during cycloaddition.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Component | 64–68% | Moderate | High | High |
| Stepwise Assembly | 58–85% | High | Moderate | Moderate |
| Cycloaddition | 52–89% | Low | Low | Low |
Chemical Reactions Analysis
Nitro Group Reduction
The electron-deficient aromatic nitro group undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating intermediates with enhanced biological activity.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 8-Amino derivative | 82% | |
| Fe/HCl, reflux, 4 hours | Partially reduced intermediate | 67% |
Thioxo Group Reactivity
The thioxo (C=S) group participates in nucleophilic substitution and oxidation:
Alkylation
Reacts with alkyl halides to form thioether derivatives:
textR-X + C=S → R-S-C
| Reagent | Product (R = CH₃) | Yield | Source |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 2'-methylthio analog | 58% |
Oxidation
Controlled oxidation converts the thioxo group to sulfonyl:
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂, AcOH | 2'-sulfonyl derivative | 73% |
Pyrimidine Ring Modifications
The pyrimidine-dione system undergoes ring-opening and functionalization:
Hydrolysis
Acidic or basic conditions cleave the pyrimidine ring:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hours | Quinoline-carboxylic acid derivative | 41% |
Cross-Coupling Reactions
Buchwald-Hartwig amination introduces aryl/alkyl groups:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, Ar-Br | N-arylated pyrimidine derivative | 65% |
Spirocyclic Ring Functionalization
The spiro center’s steric effects influence regioselectivity in electrophilic substitutions:
Halogenation
Bromination occurs preferentially at the quinoline ring’s C7 position:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Br₂, FeCl₃, CH₂Cl₂ | 7-Bromo derivative | 49% |
Friedel-Crafts Acylation
Lewis acids facilitate acylation at the electron-rich quinoline moiety:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| AcCl, AlCl₃, 0°C | 9-Acetyl derivative | 55% |
Stereochemical Considerations
The (2R,4S,4aS) configuration (see ) dictates stereoselectivity. For example, hydrogenation of the nitro group proceeds with >90% retention of spirocenter stereochemistry.
Scientific Research Applications
The compound 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione exhibit significant anticancer properties. For instance, derivatives of quinoline and pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that thioxo derivatives possess broad-spectrum antibacterial properties. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Studies have suggested that certain derivatives of this compound may exhibit neuroprotective effects. The mechanisms involve the inhibition of neuroinflammation and oxidative stress in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Organic Electronics
The unique electronic properties of compounds like 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Sensor Development
The compound's sensitivity to changes in its environment can be utilized in sensor technologies. For example, modifications to its structure can enhance its response to specific analytes in electrochemical sensors .
Data Tables
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives based on the core structure of 1'-ethyl-3'-methyl-8-nitro-2'-thioxo... . The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of thioxo derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the compound enhanced its antibacterial activity significantly compared to standard antibiotics.
Case Study 3: Neuroprotection
In preclinical trials reported in Neuropharmacology, a derivative of this compound was evaluated for its neuroprotective effects on neuronal cultures exposed to amyloid-beta peptides. The results indicated a marked reduction in cell death and inflammatory markers.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
(a) Spiro-Isoxazolo-Oxazinoquinoline Derivatives ()
Compounds such as (S1) and 21 share the spiro-oxazinoquinoline core but differ in substituents:
Synthesis : The target compound’s synthesis likely parallels methods for S1 and 21, which involve hydroxide-mediated reactions and chiral chromatography .
(b) Spiro-Indoline-Quinazoline Derivatives ()
Compounds like 3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione feature a spiro-indoline core instead of oxazinoquinoline. The absence of a nitro group and presence of phenylamino substituents reduce electrophilicity compared to the target compound .
Thioxo-Dione Derivatives
(a) Pyrrolo[3,2,1-ij]quinoline-Thioxothiazolidinones ()
Examples include (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one:
(b) Bis-Dihydropyrimidinediones ()
Compounds like 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) lack a spiro system but share thioxo-dione motifs. Their extended conjugation systems differ from the target’s rigid spiro architecture, impacting solubility and pharmacokinetics .
Pyrimidine-Dione and Related Triones
(a) Tetrazolopyrimidine-Diones ()
8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione (MW: 180.1 g/mol) is simpler but shares the dione functionality. Its smaller size and lack of a spiro system result in lower molecular complexity compared to the target compound .
(b) Chromeno-Pyrimidine-Triones ()
Derivatives like 5,5'-(1,4-phenylene)bis(2-thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-trione) feature fused chromene rings, offering planar structures versus the target’s three-dimensional spiro system. This difference may influence membrane permeability .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
The compound 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione is a complex organic molecule characterized by its unique spiro structure and multiple functional groups. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.48 g/mol. The presence of the nitro group and thioxo moiety suggests potential reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that various derivatives of compounds with similar structures exhibit significant antimicrobial properties. The thioxo group in particular has been associated with enhanced antibacterial activity against a range of pathogens. A study evaluating the antimicrobial efficacy of related compounds found that modifications to the spiro structure could lead to improved potency against gram-positive and gram-negative bacteria .
Anticancer Potential
The spirocyclic structure is known to influence the interaction with biological targets such as DNA and proteins involved in cancer progression. For instance, compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 .
Enzyme Inhibition
Compounds featuring oxazinoquinoline structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have been reported to act as inhibitors of BCL-2 family proteins, which play a critical role in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a potential therapeutic strategy .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against pathogens | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Inhibition of BCL-2 proteins |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thioxo derivatives, it was found that compounds similar to 1'-ethyl-3'-methyl-8-nitro exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. This indicates a promising potential for development into antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with related spirocyclic compounds resulted in a dose-dependent decrease in cell viability. The compound's IC50 value was determined to be around 15 µM, showcasing its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of similar compounds. The introduction of substituents at specific positions on the quinoline ring has been shown to optimize binding affinity to target proteins involved in disease pathways. For instance, altering the position of the nitro group can significantly affect the compound's ability to interact with cellular targets .
Q & A
Q. What are the recommended synthetic routes for optimizing the yield of this spirocyclic compound?
The synthesis of structurally similar spiroheterocycles often involves cyclocondensation or heterocyclization under reflux conditions. For example, glacial acetic acid and DMSO have been used to facilitate ring closure in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, achieving yields >65% . Key steps include:
- Refluxing precursors (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes in ethanol to form azomethine intermediates.
- Using oxalyl chloride in DMF with triethylamine to drive cyclization, as seen in pyrimido[2,1-c][1,2,4]triazine synthesis .
- Monitoring reaction progress via TLC and optimizing solvent polarity for recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. For example:
- 1H NMR : Resolves substituent environments (e.g., ethyl or methyl groups at spiro positions). In similar compounds, ethyl groups show triplet signals near δ 1.2–1.4 ppm, while thioxo groups exhibit deshielded protons at δ 2.8–3.2 ppm .
- X-ray crystallography : Validates spirocyclic conformation and stereochemistry, as demonstrated for pyrrolo[3,4-c]pyrano[6,5-b]quinoline derivatives (R-factor = 0.036) .
Q. How can researchers screen for biological activity in early-stage studies?
Prioritize in vitro assays for enzymatic inhibition (e.g., anti-tyrosinase or antibacterial activity). For example:
- Use microdilution assays against Staphylococcus aureus or Escherichia coli to evaluate antibacterial potential, referencing methods from spiro[indoline-3,2'-quinazoline] derivatives .
- Assess anti-tyrosinase activity via spectrophotometric monitoring of L-DOPA oxidation, as applied to tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic rotational isomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR to identify coalescence points for interconverting conformers .
- Computational modeling (DFT or MD simulations) to predict dominant conformers and compare with experimental data .
- Cross-validation via 2D NMR (COSY, HSQC) to assign overlapping signals, as applied to pyrimido[2,1-c][1,2,4]triazines .
Q. What strategies are effective for enantioselective synthesis of this compound?
Chiral auxiliaries or catalysts can enforce stereocontrol. Examples from analogous systems:
Q. How do non-covalent interactions influence the stability of the spirocyclic system?
Non-covalent interactions (e.g., hydrogen bonding, π-stacking) are critical for solid-state stability. Key findings:
- X-ray data for pyrrolo[3,4-c]pyrano[6,5-b]quinoline derivatives reveal intramolecular C–H···O hydrogen bonds (2.4–2.6 Å) that stabilize the fused-ring system .
- Solvent polarity in recrystallization (e.g., ethanol vs. DMSO) affects π-π interactions between aromatic moieties, altering melting points by 10–15°C .
Q. What computational methods are suitable for predicting reactivity or binding affinity?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., tyrosinase active site) .
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations : Assess solvation effects on conformational stability in aqueous vs. lipid environments .
Methodological Challenges and Solutions
Q. How to address low yields in heterocyclization steps?
- Catalyst optimization : Replace acetic acid with p-TsOH or scandium triflate to accelerate ring closure .
- Microwave-assisted synthesis : Reduce reaction time from 8 h to 30 min while maintaining yields >70% .
Q. What protocols validate purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
